![molecular formula C9H7BrClN3 B567581 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 1310097-29-0](/img/structure/B567581.png)
3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
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Description
Scientific Research Applications
Hydrogen-Bonded Structures
3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is part of a family of compounds known for forming hydrogen-bonded structures. Similar isostructural compounds exhibit molecular linkage through C-H...pi(arene) hydrogen bonds and are interconnected into chains or sheets by pi-pi stacking interactions, indicating potential applications in crystal engineering and materials science (Portilla et al., 2005).
Precursor for Polyheterocyclic Systems
These compounds serve as precursors for constructing polyheterocyclic ring systems. Reactions involving these structures have led to the creation of new compounds with potential applications in various fields, such as materials science and pharmacology. The structural diversity obtained from these reactions points to the versatility of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine in synthetic chemistry (Abdel‐Latif et al., 2019).
Structural Motif in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core, closely related to 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine, is a key structural motif in numerous applications, notably in medicinal and pharmaceutical contexts. The diversity in synthetic routes for this core underlines its significance and potential in drug design and other applications (Al‐Azmi, 2019).
Crystal Packing Influences
Compounds in this family have been studied for their crystal packing characteristics, influenced by various substituents. These studies provide valuable insights into the molecular interactions and properties of these compounds, relevant for materials science and solid-state chemistry (Frizzo et al., 2011).
properties
IUPAC Name |
10-bromo-2-chloro-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)5-2-1-3-7(5)13-9(6)14/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFMRMVVZZPIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N3C(=C(C=N3)Br)N=C2C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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